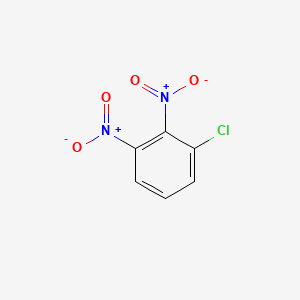![molecular formula C11H23NO B13818333 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol is an organic compound with a complex structure that includes a cyclopentyl ring, a dimethylamino group, and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol typically involves the reaction of cyclopentyl derivatives with dimethylaminoethyl groups under controlled conditions. One common method involves the alkylation of cyclopentyl alcohol with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopentyl ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but with an ethoxy group instead of a cyclopentyl ring.
Cyclopentaneethanol: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Dimethylaminoethanol: Contains a simpler structure without the cyclopentyl ring.
Uniqueness
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol is unique due to the presence of both a cyclopentyl ring and a dimethylamino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
2-[2-[2-(dimethylamino)ethyl]cyclopentyl]ethanol |
InChI |
InChI=1S/C11H23NO/c1-12(2)8-6-10-4-3-5-11(10)7-9-13/h10-11,13H,3-9H2,1-2H3 |
Clé InChI |
CITLBROBLSMYJB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1CCCC1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


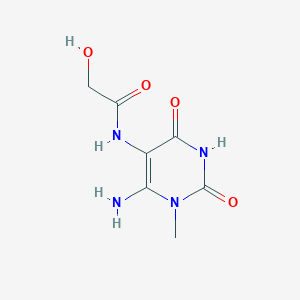
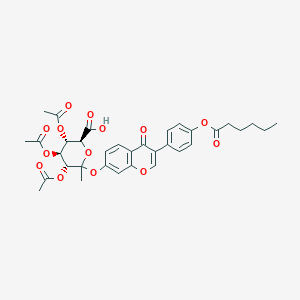
![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
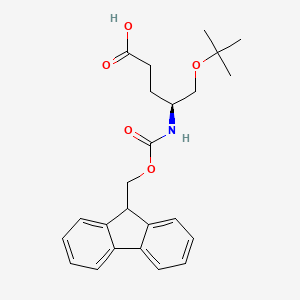
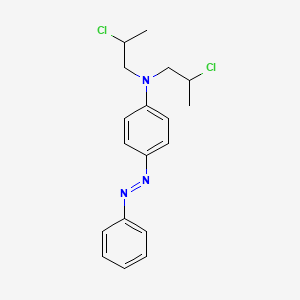
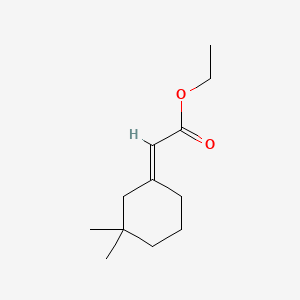
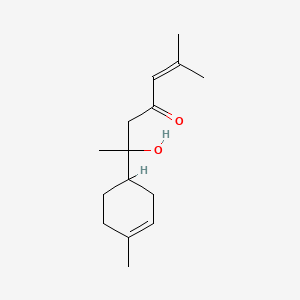
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)


